N-tert-Butylmethacrylamide

Vue d'ensemble

Description

N-tert-Butylmethacrylamide (CAS Number: 6554-73-0) is a compound with a molecular weight of 141.21 . It is used in the study of abiotic anti-VEGF nanoparticle for anti-angiogenic cancer therapy .

Molecular Structure Analysis

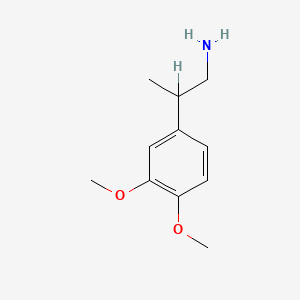

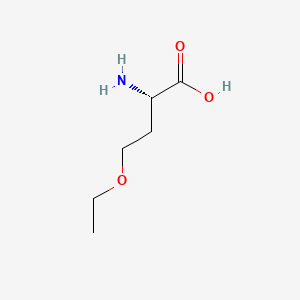

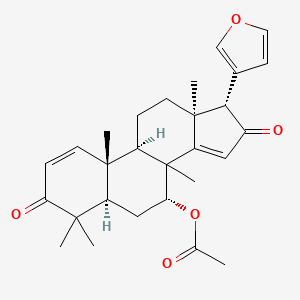

The molecular structure of N-tert-Butylmethacrylamide is represented by the formula C8H15NO . The InChI code for the compound is 1S/C8H15NO/c1-6(2)7(10)9-8(3,4)5/h1H2,2-5H3,(H,9,10) .Physical And Chemical Properties Analysis

N-tert-Butylmethacrylamide is a white to off-white powder or chunks . It has a molecular weight of 141.21 .Applications De Recherche Scientifique

Synthesis of Temperature Sensitive Hydrogels

- Summary of Application: N-tert-Butylmethacrylamide (NtBA) and acrylamide (AAm) were used as comonomers to synthesize a series of novel temperature-sensitive hydrogels . These hydrogels have potential applications in controlled drug delivery systems .

- Methods of Application: The hydrogels were synthesized by free-radical crosslinking copolymerization of NtBA and AAm . Poly(ethylene glycol) (PEG) with molecular weights of 400, 4000, and 6000 g·mol-1 was used as the porogen .

- Results or Outcomes: The hydrogels exhibited enhanced temperature sensitivity and superior kinetics during the swelling, deswelling, and pulsatile swelling processes . Controlled release of salicylic acid also demonstrated the good usability of these hydrogels .

Ocular Drug Delivery

- Summary of Application: Nanogels of methylcellulose hydrophobized with N-tert-butylacrylamide were synthesized for ocular drug delivery . These nanogels can improve the topical ocular therapy by reducing dosage and frequency of administration .

- Methods of Application: The nanogels were synthesized by grafting side chains of poly(N-tert-butylacrylamide) (PNtBAm) on methylcellulose via cerium ammonium nitrate . The synthesized molecules self-assembled in water driven by the hydrophobic interaction of the grafted side chains, creating colloid solutions .

- Results or Outcomes: Dexamethasone was entrapped with an efficiency superior to 95% and its release presented minimal burst phase . The release profile of the entrapped compound from the nanogels can be tuned by simply adjusting the degree of hydrophobic modification .

Synthesis of Poly (NTB -co-NVP) Copolymers

- Summary of Application: A series of copolymers of N-tert-butylacrylamide (NTB) and N-vinyl pyrrolidone (NVP) were prepared . These copolymers show antimicrobial activity .

- Methods of Application: The copolymers were prepared by free radical polymerization in Dioxane medium at 70°C using AIBN as initiator . The copolymers were characterized by 1H-NMR spectroscopy .

- Results or Outcomes: The copolymers showed antimicrobial activity against selected bacteria and fungi .

Synthesis of Thermo-Sensitive Xerogels

- Summary of Application: NVP and N-tert-butylacrylamide (NtBAAm) were copolymerized at varied feed ratios to synthesize thermo-sensitive xerogels .

- Methods of Application: The copolymers were polymerized at low NtBAAm contents . The process allowed for successful polymerization of the copolymers .

- Results or Outcomes: The resulting xerogels were transparent and glass-like in appearance after UV curing .

Synthesis of Poly (N-tert-butylacrylamide-co-acrylamide) Hydrogel

- Summary of Application: N-tert-butylacrylamide (NtBA) and acrylamide (AAm) were used as the comonomers to synthesize a series of novel temperature-sensitive hydrogels . These hydrogels have potential applications in controlled drug delivery systems .

- Methods of Application: The hydrogels were synthesized by free-radical crosslinking copolymerization of NtBA and AAm . Poly(ethylene glycol) (PEG) with molecular weights of 400, 4000, and 6000 g·mol-1 was used as the porogen .

- Results or Outcomes: The hydrogels exhibited enhanced temperature sensitivity and superior kinetics during the swelling, deswelling, and pulsatile swelling processes . Controlled release of salicylic acid also demonstrated the good usability of these hydrogels .

Synthesis of N-tert-butylacrylamide Based Copolymers

- Summary of Application: A series of copolymers of N-tert-butylacrylamide (NTB) and N-vinyl pyrrolidone (NVP) were prepared . These copolymers show antimicrobial activity .

- Methods of Application: The copolymers were prepared by free radical polymerization in Dioxane medium at 70°C using AIBN as initiator . The copolymers were characterized by 1H-NMR spectroscopy .

- Results or Outcomes: The copolymers showed antimicrobial activity against selected bacteria and fungi .

Safety And Hazards

Orientations Futures

N-tert-Butylmethacrylamide could potentially be used in the development of new materials and the establishment of structure–function relationships . It could also be used in controlled drug delivery systems .

Relevant Papers

- "Radical copolymerization kinetics of N-tert-butyl acrylamide and methyl acrylate in polar media" .

- "Precipitation polymerization of N-tert-butylacrylamide in water producing monodisperse polymer particles" .

- "Synthesis and characterization of poly (N-tert-butylacrylamide- co -acrylamide) hydrogel with enhanced responsive properties" .

Propriétés

IUPAC Name |

N-tert-butyl-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)7(10)9-8(3,4)5/h1H2,2-5H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZXAODFGRZKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215831 | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butylmethacrylamide | |

CAS RN |

6554-73-0 | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-](/img/structure/B1265964.png)